2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol 2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC11394638
InChI: InChI=1S/C19H22ClN3O2/c1-25-18-4-2-3-16(19(18)24)13-21-23-11-9-22(10-12-23)14-15-5-7-17(20)8-6-15/h2-8,13,24H,9-12,14H2,1H3/b21-13+
SMILES: COC1=CC=CC(=C1O)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl
Molecular Formula: C19H22ClN3O2
Molecular Weight: 359.8 g/mol

2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol

CAS No.:

Cat. No.: VC11394638

Molecular Formula: C19H22ClN3O2

Molecular Weight: 359.8 g/mol

* For research use only. Not for human or veterinary use.

2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol -

Specification

Molecular Formula C19H22ClN3O2
Molecular Weight 359.8 g/mol
IUPAC Name 2-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-6-methoxyphenol
Standard InChI InChI=1S/C19H22ClN3O2/c1-25-18-4-2-3-16(19(18)24)13-21-23-11-9-22(10-12-23)14-15-5-7-17(20)8-6-15/h2-8,13,24H,9-12,14H2,1H3/b21-13+
Standard InChI Key LWIQDRDQACXVOQ-FYJGNVAPSA-N
Isomeric SMILES COC1=CC=CC(=C1O)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl
SMILES COC1=CC=CC(=C1O)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl
Canonical SMILES COC1=CC=CC(=C1O)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl

Introduction

The compound 2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol is a complex organic molecule that incorporates a piperazine ring linked to a chlorobenzyl group and an imino moiety attached to a methoxyphenol. Despite the lack of specific information on this exact compound in the provided search results, similar compounds suggest its potential relevance in pharmaceutical research due to the presence of piperazine and phenol structures, which are common in bioactive molecules.

Chemical Formula and Molecular Weight

While the exact chemical formula and molecular weight of 2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol are not directly available, similar compounds like 4-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol have a molecular weight of approximately 389.9 g/mol . The molecular formula for such compounds typically includes carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.

Synonyms and Identifiers

Similar compounds often have multiple synonyms and identifiers, such as PubChem IDs and CAS numbers. For example, 4-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol is identified by PubChem CID 135544887 .

Pharmaceutical Research

Compounds containing piperazine and phenol moieties are frequently studied for their potential therapeutic applications. These include antitumor, antibacterial, and antiviral activities. The presence of a chlorobenzyl group may enhance the compound's lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Similar Compounds

  • 2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)phenol is used in research and development, indicating its potential utility in drug discovery .

  • 4-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol shares structural similarities and could serve as a model for understanding the pharmacological profile of related compounds .

Synthesis and Characterization

The synthesis of similar compounds typically involves condensation reactions between piperazine derivatives and phenolic compounds. Characterization is often performed using NMR, IR, and mass spectrometry.

Biological Activity

While specific biological activity data for 2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol is not available, compounds with similar structures may exhibit activity against various biological targets, including enzymes and receptors involved in disease processes.

Data Table: Similar Compounds

Compound NameMolecular Weight (g/mol)PubChem CID
4-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol389.9135544887
2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)phenolNot specifiedNot specified

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